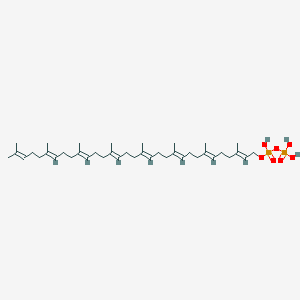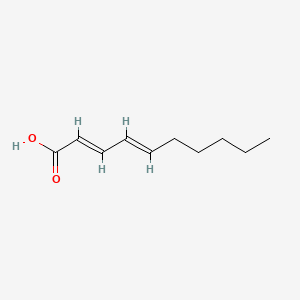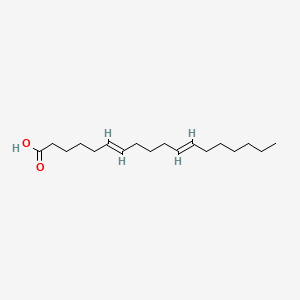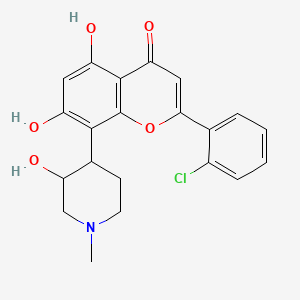
Morphothebaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R)-13-methoxy-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,14-diol is an aporphine alkaloid.
Aplicaciones Científicas De Investigación
Synthesis and Binding Studies
- Chemical Synthesis: Morphothebaine, derived from codeine, is used in the synthesis of various apomorphines. A study by Søndergaard et al. (2005) details the synthesis of 2-aryl substituted apomorphines from codeine. This compound, obtained through oxidation and acid-catalyzed rearrangement of codeine, plays a crucial role in this process.
- Receptor Affinity: The same study found that some derivatives, such as 2-(4-Hydroxyphenyl)-apomorphine, exhibit high affinity for dopamine D2 receptors, suggesting potential applications in neurological research and drug development.
Morphometrics and Morphogenesis
- Morphometrics: Morphometrics, the study of organism form variation, is an area where this compound-related research is applicable. For instance, a book titled "A Course in Morphometrics for Biologists" by Bookstein (2018) discusses how morphometrics combines knowledge from various fields, potentially including chemical influences like this compound.
- Morphogenesis Studies: Morphogenesis, the biological process that causes an organism to develop its shape, is another area where this compound research can contribute. For example, the work titled "Mechanisms of Morphogenesis" by Davies (2005) discusses how genetic programs are translated to generate shape, possibly influenced by chemical agents like this compound.
Other Applications
- Biomedical Research: this compound's derivatives and related compounds could be used in various biomedical applications. For instance, studies on cardiac morphometrics, as discussed by Litwin (2015), may benefit from understanding the effects of such compounds on organ shape and function.
Propiedades
Número CAS |
478-53-5 |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol |
InChI |
InChI=1S/C18H19NO3/c1-19-6-5-11-7-12(20)9-13-16(11)14(19)8-10-3-4-15(22-2)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1 |
Clave InChI |
LEWKYIVLAXKZAS-CQSZACIVSA-N |
SMILES isomérico |
CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O |
SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O |
SMILES canónico |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 8-[2-(2-formyl-vinyl)-3-hydroxy-5-oxo-cyclopentyl]-octanoate](/img/structure/B1233289.png)




![(15E,17E,19E,21E)-23-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1233298.png)

![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)
![omega-[(Methylsulfinyl)alkyl]glucosinolate](/img/structure/B1233305.png)

![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)
